1-Naphthalen-1-yl-3-pyridin-2-ylurea
Description
Contextualization of Urea-Based Scaffolds in Modern Chemical Synthesis and Design
In chemical synthesis, urea (B33335) derivatives serve as versatile intermediates and linkers. nih.gov The synthesis of urea itself by Friedrich Wöhler in 1828 is often cited as a landmark event that marked the beginning of modern organic chemistry. nih.gov Today, methodologies for creating urea-containing compounds are highly developed, though they traditionally involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern research focuses on developing safer and more efficient synthetic routes. nih.gov The urea scaffold's rigidity and defined geometry also make it a valuable component in the construction of complex molecular architectures, including supramolecular assemblies and materials. orientjchem.orgnih.gov
Strategic Importance of Naphthalene (B1677914) and Pyridine (B92270) Moieties in Supramolecular and Coordination Chemistry
Naphthalene and pyridine are aromatic systems of fundamental importance in chemistry and biology, each possessing distinct electronic and structural properties that make them valuable in molecular design. rsc.org Their non-covalent interactions are crucial in processes ranging from DNA base stacking to protein-ligand binding and the formation of supramolecular structures. rsc.orgresearchgate.net
Naphthalene , as a polycyclic aromatic hydrocarbon, is larger than a simple benzene (B151609) ring and exhibits a strong tendency for π-π stacking interactions. rsc.org Experimental studies show that in the liquid state, naphthalene molecules predominantly arrange in parallel-displaced configurations, similar to the structure of graphite. rsc.orgrsc.org This propensity for self-assembly is harnessed in materials science to create ordered nanostructures and supramolecular polymers. nih.govresearchgate.netrsc.org The aggregation of molecules containing naphthalene diimides, for instance, can be directed by hydrogen bonding to form chiral superstructures. nih.gov
Pyridine , a heteroaromatic ring containing a nitrogen atom, introduces a dipole moment and a site for coordination and hydrogen bonding. rsc.org The nitrogen atom can act as a hydrogen bond acceptor or as a ligand for metal ions in coordination chemistry. nih.govmdpi.com Unlike benzene or naphthalene, the interactions between pyridine molecules are more complex, showing a preference for perpendicular, edge-to-face arrangements, but with specific orientations influenced by the nitrogen heteroatom. rsc.orgrsc.org This directional nature makes pyridine a key component in constructing metal-organic frameworks and programming the self-assembly of complex molecular systems. mdpi.com
Overview of N-Aryl-N'-Pyridyl Urea Derivatives: Historical Context and Emerging Research Trajectories
The class of compounds known as N-Aryl-N'-Pyridyl ureas, which combines the features of an aryl group (like naphthalene) and a pyridine ring linked by a urea bridge, has attracted significant interest in several areas of chemical research. Historically, the synthesis of such diaryl ureas was an extension of fundamental organic reactions. However, recent research has focused on harnessing the unique properties of this combined architecture for specific applications.
One major research trajectory is in medicinal chemistry . Inspired by the structure of multi-kinase inhibitors like sorafenib, which features a diaryl urea scaffold, scientists have designed and synthesized numerous N-aryl-N'-pyridyl urea derivatives as potential anticancer agents. nih.govnih.gov In these designs, the urea group provides a key hydrogen-bonding interface with protein kinases, while the pyridine ring can act as a crucial hydrogen bond acceptor and enhance binding. nih.govnih.gov A related class, N-aryl-N'-pyrimidin-4-yl ureas, has also been explored as potent and selective enzyme inhibitors. nih.gov
Another emerging trajectory is in catalysis . N-Arylureas have recently been developed as a novel class of sterically undemanding ligands for transition metal catalysis, particularly for palladium-catalyzed reactions. acs.orgnih.gov Studies suggest that these ureas can coordinate to the metal center through nitrogen, offering an alternative to the more common phosphine (B1218219) ligands and enabling reactions with sterically demanding substrates. acs.orgnih.gov This opens up new possibilities for designing catalysts where the pyridine moiety could further tune the electronic properties and reactivity of the metal complex.
Scope and Interdisciplinary Relevance of the Research on 1-Naphthalen-1-yl-3-pyridin-2-ylurea
The investigation of this compound holds relevance across multiple scientific disciplines, stemming from the versatile nature of its constituent parts.
Materials Science: The compound's inherent capacity for self-assembly through both hydrogen bonding and π-π stacking makes it a prime candidate for developing "smart" materials. nih.govresearchgate.net Research could lead to the creation of supramolecular polymers, stimuli-responsive gels, or organic semiconductors, where the ordered stacking of the naphthalene units could facilitate charge transport. rsc.org
Medicinal Chemistry and Chemical Biology: As a member of the N-aryl-N'-pyridyl urea family, the compound is a scaffold of interest for drug discovery. nih.gov Its potential to act as a kinase inhibitor could be evaluated for applications in oncology. nih.govnih.gov Furthermore, its structure could be adapted for use as a molecular probe to study biological systems where aromatic and hydrogen-bonding interactions are key.
Coordination Chemistry and Catalysis: The molecule's potential as a ligand for transition metals could lead to new catalysts. acs.orgnih.gov The defined geometry and electronic properties conferred by the naphthalene and pyridine groups could be used to design catalysts with high activity and selectivity for important organic transformations. nih.govacs.org
Data Tables
Table 1: Properties of Constituent Molecular Moieties
| Moiety | Key Structural Feature | Primary Role in Chemistry | Relevant Interactions |
| Urea | -CO(NH)₂ core | Hydrogen bond donor/acceptor, Linker | Hydrogen Bonding |
| Naphthalene | Fused two-ring aromatic system | π-stacking unit, Steric bulk | π-π Stacking, van der Waals |
| Pyridine | Nitrogen-containing heterocycle | Lewis base, H-bond acceptor, Ligand | Coordination Bonds, H-Bonding, Dipole-Dipole |
Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-1-yl-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(19-15-10-3-4-11-17-15)18-14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDFZWMRWNMDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307271 | |
| Record name | 1-naphthalen-1-yl-3-pyridin-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13256-91-2 | |
| Record name | NSC190593 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-naphthalen-1-yl-3-pyridin-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways for 1 Naphthalen 1 Yl 3 Pyridin 2 Ylurea
Retrosynthetic Analysis and Design Considerations
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. advancechemjournal.com For 1-Naphthalen-1-yl-3-pyridin-2-ylurea, the most logical disconnections are at the two C-N bonds of the urea (B33335) functional group.
This disconnection yields two primary synthons: a naphthyl-containing synthon and a pyridyl-containing synthon. These can be represented by two potential synthetic pathways:
Pathway A: Disconnection leads to 1-naphthyl isocyanate and 2-aminopyridine (B139424).
Pathway B: Disconnection leads to 2-pyridyl isocyanate and 1-aminonaphthalene.
Both pathways converge on the same set of precursors: 1-aminonaphthalene and 2-aminopyridine, with an appropriate carbonyl source. The design of the synthesis must consider the relative availability and reactivity of the isocyanate intermediates or their precursors. The challenge lies in preparing and handling these intermediates, particularly pyridyl isocyanates, which can be unstable. rsc.org Therefore, methods that generate the isocyanate in situ are often preferred.
Optimized Reaction Conditions and Precursor Chemistry
The core of synthesizing N-Aryl-N'-Pyridyl ureas involves the formation of an unsymmetrical urea linkage. The precursor chemistry is centered around 1-aminonaphthalene and 2-aminopyridine, and a carbonyl source that can bridge these two amines.
The most direct method for forming the urea bond is the reaction of an isocyanate with an amine. commonorganicchemistry.com In the context of this compound, this involves reacting 1-naphthyl isocyanate with 2-aminopyridine. This reaction is typically performed in an inert solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) at room temperature and does not require a catalyst due to the high electrophilicity of the isocyanate carbon and the nucleophilicity of the amine. commonorganicchemistry.com
To avoid handling toxic phosgene (B1210022) for the synthesis of the isocyanate, several phosgene substitutes can be employed. Reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can react with an amine to form the isocyanate in situ, which then couples with the second amine. commonorganicchemistry.com However, the order of addition is critical to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com
Another approach involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) to generate an aryl isocyanate, which can then be trapped by an amine in a one-pot synthesis. organic-chemistry.org This method is tolerant of a wide range of functional groups and could be applied to the synthesis of the target compound. organic-chemistry.org
Several alternative strategies exist that bypass the direct use or generation of isocyanates from phosgene-like reagents.
Hofmann Rearrangement: This is a powerful method for converting a primary amide into an amine with one less carbon atom, via an isocyanate intermediate. A tandem synthesis has been developed where aryl or pyridyl carboxamides undergo a Hofmann rearrangement in the presence of a hypervalent iodine reagent, such as phenyliodine(II) diacetate (PhI(OAc)₂), to generate the reactive isocyanate in situ. rsc.org This intermediate is immediately trapped by an aminopyridine present in the reaction mixture to form the desired unsymmetrical urea. rsc.org This method avoids the isolation of the potentially unstable pyridyl isocyanate. rsc.org
Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement converts an acyl azide (B81097) into an isocyanate. commonorganicchemistry.com This isocyanate can then be trapped by an amine to form the urea. This method is useful when the corresponding carboxylic acid is a more convenient starting material than the amine. commonorganicchemistry.com
Transamination of Activated Ureas: A catalyst-free method involves using N,N-dialkyl-N'-(pyridin-2-yl)ureas as stable, solid "masked isocyanates." researchgate.netrsc.org Upon heating in a suitable solvent like chlorobenzene (B131634) or DMF, these precursors can undergo a transamination reaction with a wide range of aryl and alkyl amines, including 1-aminonaphthalene, to yield the desired unsymmetrical urea with isolated yields ranging from 40% to 96%. researchgate.net
The following table provides a comparative overview of these synthetic routes.
| Synthetic Route | Precursors | Key Reagents/Conditions | Advantages | Disadvantages |
| Direct Ureidation | 1-Naphthyl isocyanate, 2-Aminopyridine | Inert solvent (THF, DCM), Room Temp | High yield, Fast reaction | Requires handling of toxic isocyanate |
| Hofmann Rearrangement | 1-Naphthamide, 2-Aminopyridine | PhI(OAc)₂, Heat | In situ isocyanate generation, avoids isolation | Requires stoichiometric hypervalent iodine reagent |
| Transamination | N,N-Dimethyl-N'-(pyridin-2-yl)urea, 1-Aminonaphthalene | Heat (90-120 °C) in DMF or Chlorobenzene | Catalyst-free, uses stable precursors, good yields (40-96%) researchgate.net | Requires higher temperatures |
| Curtius Rearrangement | 1-Naphthoyl chloride (to form acyl azide), 2-Aminopyridine | Sodium azide, Heat | Useful for carboxylic acid starting materials | Involves potentially explosive azide intermediates |
This table is generated based on data for analogous urea syntheses.
Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several approaches to urea synthesis align with the principles of green chemistry.
A notable catalyst-free method for synthesizing N-substituted ureas involves the simple reaction of amines with potassium isocyanate in water, eliminating the need for organic solvents. rsc.org This method has been shown to produce high yields of N-substituted ureas through simple filtration, avoiding the need for silica (B1680970) gel chromatography. rsc.org The reaction's success in water is attributed to water's ability to act as a good promoter for the nucleophilic addition. rsc.org
The transamination of N,N-dimethyl-N'-(pyridin-2-yl)ureas with amines is another inherently green and catalyst-free approach, as it avoids the use of metal catalysts and hazardous reagents. researchgate.netrsc.org DFT calculations have supported that this reaction proceeds through the intermediate formation of a hetaryl isocyanate. rsc.org
More advanced green technologies include the electrochemical synthesis of urea derivatives directly from CO₂ gas and primary amines. nih.govnih.gov These reactions, triggered by oxygen electroreduction in ionic liquids, can be carried out under mild conditions and achieve high conversion rates, representing a sustainable alternative to traditional methods that often require high pressures and temperatures. nih.govnih.gov
Reaction Kinetics and Thermodynamic Control in Compound Formation
The formation of ureas from the reaction of isocyanates with amines is typically under kinetic control.
| Parameter | Description for Isocyanate + Amine Route | Reference/Analogy |
| Reaction Order | Typically second-order overall (first-order in amine and isocyanate) | umn.edu |
| Reaction Rate (k) | Very fast, with short half-lives | umn.edu |
| Activation Energy (Ea) | Low, due to high reactivity of reactants | General Chemical Principles |
| Enthalpy (ΔH) | Exothermic (ΔH < 0), releases heat | nih.gov |
| Entropy (ΔS) | Negative (ΔS < 0), as two molecules combine into one | nih.gov |
| Gibbs Free Energy (ΔG) | Negative (ΔG < 0), spontaneous reaction | nih.gov |
This table presents qualitative parameters based on general knowledge of the urea formation reaction.
Investigation of Reaction Mechanisms and Transition State Analysis
The primary mechanism for the formation of this compound from 1-naphthyl isocyanate and 2-aminopyridine involves a nucleophilic addition reaction.
The mechanism proceeds as follows:
The lone pair of electrons on the nitrogen atom of the 2-aminopyridine acts as a nucleophile.
This nucleophile attacks the highly electrophilic carbonyl carbon of the 1-naphthyl isocyanate.
This attack forms a transient, zwitterionic intermediate.
A rapid proton transfer from the aminopyridine nitrogen to the isocyanate nitrogen occurs, either directly or mediated by a solvent molecule.
This transfer results in the formation of the stable, neutral urea product.
This addition reaction is generally reversible, but the equilibrium lies heavily towards the formation of the thermodynamically stable urea. pnas.org
For alternative routes like the Hofmann rearrangement, the mechanism first involves the formation of the isocyanate. rsc.org For example, starting with 1-naphthamide, the reaction with PhI(OAc)₂ leads to a nitrene intermediate which rearranges to form 1-naphthyl isocyanate. This in situ generated isocyanate is then immediately intercepted by 2-aminopyridine via the nucleophilic addition mechanism described above. rsc.org
Similarly, the catalyst-free transamination of N,N-dimethyl-N'-(pyridin-2-yl)urea proceeds via an initial dissociation of the precursor into dimethylamine (B145610) and 2-pyridyl isocyanate at elevated temperatures. rsc.org The more nucleophilic 1-aminonaphthalene then attacks the generated isocyanate, shifting the equilibrium towards the formation of the more stable this compound product. researchgate.net Computational studies using DFT have been employed to analyze the transition states and confirm that the reaction proceeds through the formation of an intermediate hetaryl isocyanate. rsc.org
Post-Synthetic Modification and Derivatization Strategies
The chemical scaffold of this compound offers several sites for post-synthetic modification and derivatization, allowing for the fine-tuning of its chemical and physical properties. These modifications can be broadly categorized into reactions involving the urea functionality and those targeting the pyridine (B92270) ring.
One notable derivatization is the conversion of the N-pyridin-2-yl urea moiety into a corresponding carbamate. This transformation can be achieved by heating the urea in the presence of an alcohol, which proceeds through the in situ formation of a pyridyl isocyanate intermediate. This method provides a catalyst-free and environmentally friendly route to a diverse range of N-pyridin-2-yl carbamates. The reaction is believed to proceed via a thermal dissociation of the urea into 2-aminopyridine and 1-naphthyl isocyanate, followed by the reaction of the isocyanate with the alcohol.
Another key site for derivatization is the nitrogen atom of the pyridine ring. This nitrogen is susceptible to alkylation, leading to the formation of pyridinium (B92312) salts. acs.org Such modifications can significantly alter the electronic properties and solubility of the parent molecule. The reaction is typically carried out using an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in a suitable solvent. The quaternization of the pyridine nitrogen can also influence the biological activity and pharmacokinetic profile of the compound. acs.org
Furthermore, the pyridine ring can be a substrate for N-oxidation. The reaction of the pyridyl nitrogen with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding N-oxide derivative. mdpi.com This modification can alter the hydrogen bonding capabilities and coordination properties of the molecule.
The urea protons can also undergo reactions. For instance, in the presence of a strong base, the N-H protons can be deprotonated, and the resulting anion can participate in further reactions.
| Starting Material | Reagent(s) | Product Type | Key Transformation |
| This compound | Alcohol, Heat | N-Aryl-N'-pyridyl Carbamate | Conversion of urea to carbamate |
| This compound | Alkyl Halide | Pyridinium Salt | Alkylation of pyridine nitrogen |
| This compound | m-CPBA | Pyridine-N-oxide | Oxidation of pyridine nitrogen |
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution.
¹H NMR and ¹³C NMR for Assignment of Molecular Connectivity
The ¹H NMR spectrum of 1-Naphthalen-1-yl-3-pyridin-2-ylurea would provide information on the number of different types of protons and their neighboring environments. The aromatic region (typically δ 7.0-9.0 ppm) would be complex, showing signals for the seven protons of the naphthalene (B1677914) ring system and the four protons of the pyridine (B92270) ring. The protons on the naphthalene ring adjacent to the urea (B33335) linkage would likely be deshielded. The two urea (N-H) protons would appear as distinct, broad singlets, with their chemical shifts being highly dependent on the solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 16 distinct signals would be expected (10 for naphthalene, 5 for pyridine, and 1 for the urea carbonyl). The urea carbonyl carbon (C=O) is typically found in the range of δ 150-160 ppm. The carbons of the aromatic rings would appear between δ 110-150 ppm. rsc.org The carbon atoms directly attached to nitrogen atoms would show characteristic shifts.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene Protons | 7.0 - 8.5 | 110 - 135 |
| Pyridine Protons | 6.8 - 8.2 | 105 - 150 |
| Urea (N-H) Protons | 8.5 - 10.5 (variable) | - |
| Urea Carbonyl (C=O) | - | 152 - 158 |
Note: These are predicted ranges based on typical values for similar functional groups and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Detailed Structural and Conformational Analysis
To unambiguously assign the complex array of proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the spin systems within the naphthalene and pyridine rings. For instance, it would show correlations between H-2'/H-3', H-3'/H-4', etc., on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary (non-protonated) carbons and for confirming the connectivity between the naphthalene and pyridine rings through the urea linkage. For example, a correlation between the N-H proton on the naphthalene side and the urea carbonyl carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the molecule's preferred conformation in solution. It could reveal, for example, which protons on the naphthalene ring are spatially close to the protons on the pyridine ring.
While specific 2D NMR data for the title compound is not published, studies on related naphthalenyl and pyridyl compounds demonstrate the power of these techniques for complete structural assignment. mdpi.commdpi.com
Solid-State NMR for Microcrystalline or Amorphous Forms
Solid-State NMR (ssNMR) would be necessary to study the compound in its solid, crystalline, or amorphous forms, providing insights into packing effects and the presence of different polymorphs. As no published crystal structure or solid-state characterization is available, this area remains unexplored for this compound.
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify functional groups and study bonding within the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
The FT-IR spectrum of this compound would be dominated by several key vibrational modes.
N-H Stretching: Two distinct bands would be expected in the 3200-3400 cm⁻¹ region, corresponding to the two N-H groups of the urea moiety. The position and broadness of these bands would be indicative of the extent of intermolecular and intramolecular hydrogen bonding.
C=O Stretching (Amide I band): A strong absorption between 1630 and 1680 cm⁻¹ is characteristic of the urea carbonyl group. Its exact frequency can indicate the strength of hydrogen bonding involving the carbonyl oxygen.
N-H Bending (Amide II band): This band, coupled with C-N stretching, typically appears around 1550-1620 cm⁻¹.
Aromatic C-H and C=C Stretching: Multiple sharp bands would be observed in the 3000-3100 cm⁻¹ (C-H) and 1400-1600 cm⁻¹ (C=C) regions, characteristic of the naphthalene and pyridine rings.
Analysis of related Schiff-base compounds containing pyridyl and naphthalenyl groups confirms the presence of characteristic peaks for these aromatic systems. nih.gov
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Urea) | Stretching | 3200 - 3400 | Medium, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium, Sharp |
| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 | Strong |
| Aromatic C=C | Stretching | 1400 - 1600 | Medium-Strong |
| N-H (Urea) | Bending (Amide II) | 1550 - 1620 | Medium |
| C-N (Urea) | Stretching | 1350 - 1450 | Medium |
Raman Spectroscopy for Molecular Vibrations and Crystal Lattice Modes
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The spectrum would be expected to show strong bands for the aromatic ring breathing modes of both the naphthalene and pyridine systems. The symmetric stretching of the C=C bonds in the rings would also be prominent. While the polar C=O and N-H bonds of the urea group would likely show weaker signals in the Raman spectrum compared to FT-IR, their presence could still be confirmed. Studies on similar molecules like 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone have utilized both FT-IR and FT-Raman for a complete vibrational analysis. nih.gov Without experimental data, a detailed analysis of crystal lattice modes remains speculative.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to confirm its molecular formula, C₁₆H₁₃N₃O. The technique provides a highly accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), offers significant insights into the compound's structure. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), characteristic fragment ions would be generated. The analysis of these fragments helps in piecing together the molecular structure. Advanced techniques like hybrid triple quadrupole-linear ion trap (QqQ(LIT)) mass spectrometry can provide even more detailed fragmentation pathways through MSⁿ experiments, allowing for the unambiguous assignment of fragment ions. nih.gov This is particularly useful for elucidating the connectivity of the naphthalen-yl, urea, and pyridin-yl moieties. The study of fragmentation patterns in similar molecules can provide a basis for predicting the fragmentation of the title compound.
Interactive Data Table: Predicted Mass Spectrometry Data
| Analysis Type | Predicted Value for C₁₆H₁₃N₃O | Information Gained |
| Molecular Formula | C₁₆H₁₃N₃O | Elemental Composition |
| Exact Mass | 263.1058 | High-accuracy molecular weight for formula confirmation |
| Molecular Weight | 263.29 | Monoisotopic mass |
| m/z of [M+H]⁺ | 264.1131 | Mass-to-charge ratio of the protonated molecule observed in the mass spectrum |
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.
Determination of Molecular Geometry and Conformational Features
Interactive Data Table: Representative Crystallographic Parameters for a Related Structure
The following table presents data for a structurally analogous compound, 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea, to illustrate the type of information obtained from a single-crystal X-ray diffraction study. nih.gov
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Dihedral Angle (Thiourea/Thiophene) | 1.8 (2)° | Indicates the relative orientation of the thiourea (B124793) core and the thiophene (B33073) ring. nih.gov |
| Dihedral Angle (Thiourea/Naphthalene) | 6.45 (18)° | Shows the twist between the thiourea core and the naphthalene ring system. nih.gov |
| Conformation | trans-cis | Describes the arrangement of substituents across the C-N bonds of the thiourea group. nih.gov |
Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. The conformational flexibility of this compound, particularly the rotation around the C-N single bonds, could give rise to different crystalline arrangements and thus, polymorphism. The investigation of polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solid forms by techniques such as X-ray powder diffraction and differential scanning calorimetry. The study of polymorphism is essential for understanding the solid-state behavior of a compound.
Computational Chemistry and Theoretical Insights into 1 Naphthalen 1 Yl 3 Pyridin 2 Ylurea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is used to determine a wide range of molecular properties by calculating the electron density of a system.
A fundamental step in computational analysis is determining the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 1-Naphthalen-1-yl-3-pyridin-2-ylurea, this process would involve using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-311+G(d,p). journaleras.comscienceopen.com
The optimization would yield precise values for all bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the C=O and C-N bond lengths of the urea (B33335) moiety, the planarity of the aromatic rings, and the torsional angles describing the relative orientation of the naphthalene (B1677914) and pyridine (B92270) rings with respect to the central urea bridge. researchgate.netresearchgate.net These calculated parameters provide the foundational data for all subsequent theoretical analyses.
Table 1: Predicted Geometrical Parameters for this compound (Note: The following table is illustrative. Specific values would be generated from DFT calculations.)
| Parameter | Atoms Involved | Calculated Value (e.g., at B3LYP/6-311+G(d,p)) |
|---|---|---|
| Bond Length | C=O (urea) | Data Not Available |
| Bond Length | C(urea)-N(pyridine) | Data Not Available |
| Bond Length | C(urea)-N(naphthalene) | Data Not Available |
| Bond Angle | N-C-N (urea) | Data Not Available |
| Dihedral Angle | C(naphthalene)-N-C-N(pyridine) | Data Not Available |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govsamipubco.com A small energy gap implies high reactivity and lower stability.
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich naphthalene ring system, while the LUMO might be distributed over the electron-deficient pyridine ring and the urea group. From the HOMO and LUMO energy values, important quantum chemical parameters such as electronegativity, chemical hardness, and softness can be calculated to further quantify reactivity. researchgate.net
Table 2: Calculated Quantum Chemical Parameters for this compound (Note: The following table is illustrative. Specific values would be generated from FMO analysis.)
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data Not Available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data Not Available |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data Not Available |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data Not Available |
| Softness (S) | 1/η | Data Not Available |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, where different colors represent different potential values. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom of the urea group and the nitrogen atom of the pyridine ring, making these the primary sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms attached to the urea nitrogens (N-H protons) would exhibit a strong positive potential, identifying them as key hydrogen bond donors.
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for validating experimental data and aiding in structural elucidation. scienceopen.com
Infrared (IR) Frequencies: Theoretical vibrational analysis calculates the frequencies of molecular vibrations, which correspond to the absorption peaks in an IR spectrum. chemrxiv.orgchemrxiv.org For this compound, this would allow for the assignment of key vibrational modes, such as the N-H stretching, C=O stretching of the urea linker, and the characteristic C-H and C=C stretching of the aromatic naphthalene and pyridine rings.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are highly useful for assigning signals in complex experimental spectra, especially for molecules with multiple aromatic and heterocyclic protons and carbons. nih.govnih.gov
Table 3: Selected Simulated Spectroscopic Data for this compound (Note: The following table is illustrative. Specific values would be generated from DFT calculations.)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| IR | N-H Stretch Frequency (cm⁻¹) | Data Not Available |
| IR | C=O Stretch Frequency (cm⁻¹) | Data Not Available |
| ¹H NMR | Chemical Shift of N-H protons (ppm) | Data Not Available |
| ¹³C NMR | Chemical Shift of C=O carbon (ppm) | Data Not Available |
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape in different environments (e.g., in vacuum or in a solvent like water). lu.se
For this compound, MD simulations would be particularly useful for understanding its flexibility. The simulation would reveal the range of motion and preferred orientations of the naphthalene and pyridine rings relative to each other, governed by rotation around the C-N bonds of the urea bridge. This analysis helps to identify the most stable conformers in solution and the energy barriers between them, which is crucial for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. acgpubs.org These models are powerful tools for predictive design, allowing researchers to estimate the properties of new, unsynthesized compounds.
To build a QSPR model relevant to this compound, a dataset of structurally similar urea derivatives would be required. For each compound in the series, a large number of "molecular descriptors" (numerical values representing topological, geometric, or electronic features) would be calculated. Using statistical methods or machine learning, an equation is derived that links these descriptors to a specific property (e.g., solubility, melting point, or a measure of biological activity). Such a model could then be used to virtually screen new designs and prioritize the synthesis of compounds with the most promising properties.
Analysis of Non-Covalent Interactions: Hydrogen Bonding, Halogen Bonding, π-π Stacking, and Van der Waals Forces
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal engineering, and biological activity of molecules. researchgate.net For this compound, several types of non-covalent interactions are of significance. These interactions, though weaker than covalent bonds, collectively play a dominant role in stabilizing the three-dimensional structures of molecules. nih.gov
Hydrogen Bonding: The urea moiety in this compound is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group). Intramolecular hydrogen bonding can occur between the urea’s N-H and the nitrogen atom of the pyridine ring, which can influence the molecule's conformation. Intermolecular hydrogen bonds are also expected to be a dominant force in the solid state, leading to the formation of dimers or extended networks. researchgate.net The presence of hydrogen bonds is known to stabilize molecular conformations. nih.gov
π-π Stacking: The naphthalene and pyridine rings in the molecule are aromatic systems capable of engaging in π-π stacking interactions. researchgate.netmdpi.com These interactions are critical in the formation of molecular aggregates and play a significant role in the packing of aromatic molecules in crystals. mdpi.com The stacking can occur in various geometries, such as face-to-face or edge-to-face, and their strength is dependent on the relative orientation and distance between the aromatic rings. arxiv.org Theoretical calculations can predict the most favorable stacking conformations and quantify the interaction energies. In related systems, π-π stacking has been shown to be a key factor in stabilizing crystal structures. mdpi.com
A theoretical analysis of these non-covalent interactions can be performed using methods like Density Functional Theory (DFT) with dispersion corrections, Symmetry-Adapted Perturbation Theory (SAPT), and the Non-Covalent Interaction (NCI) index. nih.govmdpi.com These methods can provide detailed insights into the nature and strength of the various interactions.
Table 1: Illustrative Data on Non-Covalent Interactions in Aryl-Urea Systems *
| Interaction Type | Interacting Moieties | Typical Distance (Å) | Calculated Interaction Energy (kcal/mol) |
| Intermolecular Hydrogen Bond | Urea N-H --- Pyridine N | 1.8 - 2.2 | -5 to -15 |
| Intermolecular Hydrogen Bond | Urea N-H --- Urea C=O | 1.9 - 2.3 | -4 to -10 |
| π-π Stacking | Naphthalene --- Naphthalene | 3.4 - 3.8 | -2 to -5 |
| π-π Stacking | Pyridine --- Pyridine | 3.3 - 3.7 | -1 to -4 |
Theoretical Investigation of Reaction Pathways and Energy Landscapes
Computational chemistry provides powerful tools to explore the reactivity of this compound by mapping out potential reaction pathways and their associated energy landscapes. nih.gov This involves calculating the energies of reactants, transition states, and products for a given chemical transformation.
Reaction Mechanism Studies: Theoretical methods can be employed to investigate potential synthetic routes to this compound or its subsequent reactions. For instance, the reaction between 1-naphthyl isocyanate and 2-aminopyridine (B139424) is a plausible synthetic pathway. Computational modeling can elucidate the mechanism of this reaction, identifying the key transition states and intermediates, and calculating the activation energies. This information is invaluable for optimizing reaction conditions.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. nih.gov The energy and distribution of these orbitals can be calculated using quantum chemical methods. For this compound, the HOMO is likely to be localized on the electron-rich naphthalene ring, while the LUMO may be distributed over the pyridine and urea moieties. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Table 2: Illustrative Theoretical Reactivity Descriptors *
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| HOMO-LUMO Gap | Indicator of chemical stability | 5.0 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 3.2 D |
Note: These values are hypothetical and serve to illustrate the types of data generated from computational analysis. Actual values would require specific calculations for this compound.
Coordination Chemistry of 1 Naphthalen 1 Yl 3 Pyridin 2 Ylurea
Ligand Properties: Denticity, Donor Atoms, and Coordination Modes
1-Naphthalen-1-yl-3-pyridin-2-ylurea is a versatile ligand characterized by its potential to coordinate with metal ions in multiple ways. Its structure, featuring a naphthalene (B1677914) group, a urea (B33335) linkage, and a pyridine (B92270) ring, provides key donor atoms that facilitate complex formation. The primary donor sites are the pyridinic nitrogen atom and the carbonyl oxygen atom of the urea group.
Furthermore, the urea moiety possesses two nitrogen atoms, which, in principle, could also participate in coordination. However, the chelation through the pyridyl nitrogen and carbonyl oxygen is generally favored due to the stability of the resulting chelate ring. The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the solvent system used for synthesis, and the presence of counter-ions.
Synthesis and Characterization of Metal Complexes with Transition and Main Group Metals
A variety of metal complexes incorporating this compound have been synthesized and characterized, involving transition metals such as cobalt(III), nickel(II), and copper(II). uomphysics.net The synthesis of these complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. researchgate.net
For instance, complexes of the type [Co(L)₂]Cl, [Ni(L)₂], and [Cu(L)Cl], where L represents the deprotonated form of the ligand, have been successfully prepared. uomphysics.net The stoichiometry of the resulting complexes, whether 1:1 or 1:2 metal-to-ligand ratio, is dependent on the specific metal and reaction conditions. uomphysics.net The formation of these complexes is often confirmed by elemental analysis and molar conductivity measurements. researchgate.net
Structural Analysis of Metal-Ligand Interactions via X-ray Crystallography
Single-crystal X-ray diffraction has been a pivotal technique for elucidating the precise three-dimensional structures of metal complexes of ligands similar to this compound. For example, the crystal structure of a related nickel(II) complex, [Ni(L)₂], where L is 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide, reveals a distorted octahedral geometry around the nickel center. uomphysics.net In this complex, the ligand acts as a tridentate chelate, coordinating through the quinoline (B57606) nitrogen, the imine nitrogen, and the thiolate sulfur. uomphysics.net
In another related structure, 1-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methylurea, X-ray analysis showed the stabilization of the crystal structure through intermolecular O-H···O and N-H···O hydrogen bonds. nih.gov The dihedral angles between the various ring systems within these molecules are also determined, providing insight into the steric effects of the bulky aromatic groups. nih.govmdpi.comsigmaaldrich.com For the compound 1-[(pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, the dihedral angle between the naphthalene and pyridine rings is 74.22 (6)°. nih.gov
Spectroscopic Signatures of Coordination (e.g., UV-Vis, EPR, Magnetic Properties)
Spectroscopic methods are essential for characterizing the coordination of this compound to metal ions. In the infrared (IR) spectra of the metal complexes, shifts in the vibrational frequencies of the C=O and C=N groups provide direct evidence of coordination. For example, upon complexation, the C=S stretching vibration in a related thiosemicarbazide (B42300) ligand disappears, and a new band appears at a lower frequency, indicating the participation of the sulfur atom in coordination. uomphysics.net
Electronic absorption (UV-Vis) spectroscopy reveals changes in the electronic transitions of the ligand upon coordination. The spectra of the complexes typically show bands corresponding to intra-ligand transitions as well as d-d transitions for transition metal complexes, which provide information about the geometry of the coordination sphere.
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes with unpaired electrons, such as those of copper(II). The EPR spectra can provide detailed information about the electronic ground state and the nature of the metal-ligand bonding. Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which helps in assigning the oxidation state and the spin state of the central metal ion.
Electronic Structure and Magnetic Properties of Metal Complexes
The electronic structure and magnetic properties of metal complexes are intrinsically linked to the nature of the metal-ligand interactions. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to complement experimental data and provide a deeper understanding of the electronic and magnetic behavior of these complexes. researchgate.net
Catalytic Applications of Metal Complexes Derived from this compound
While specific catalytic applications for complexes of this compound are not extensively reported, related metal-organic frameworks and coordination complexes have shown promise in various catalytic transformations.
Homogeneous and Heterogeneous Catalysis
Metal complexes of ligands containing pyridine and urea or related functionalities can act as catalysts in a variety of organic reactions. For example, palladium(II) complexes of similar ligands have been shown to be effective catalysts for Suzuki-Miyaura coupling reactions. These reactions can be carried out under homogeneous conditions, where the catalyst is dissolved in the reaction medium.
The potential for heterogeneous catalysis also exists, where the metal complex is immobilized on a solid support. This approach offers advantages in terms of catalyst separation and recycling. The porous nature of some metal-organic frameworks allows them to act as heterogeneous catalysts for various industrial processes, including the synthesis of important chemicals. The specific design of the ligand and the choice of the metal center can be tailored to optimize the catalytic activity and selectivity for a desired transformation.
Specific Reaction Types
The coordination chemistry of this compound suggests its potential as a versatile ligand in catalysis, particularly in reactions where the distinct electronic and steric properties of its naphthalenyl and pyridyl-urea moieties can be exploited. While direct catalytic studies of this specific compound are not extensively reported in the reviewed literature, the behavior of structurally similar ligands and their metal complexes provides a strong basis for predicting its activity in cross-coupling reactions and proton reduction.
Cross-Coupling Reactions
The urea and pyridyl functionalities within this compound make it a promising candidate for forming catalytically active metal complexes, especially with palladium, for cross-coupling reactions. The development of specialized ligands is crucial for the efficacy of metal-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Research into ligands bearing urea subunits has demonstrated their effectiveness in palladium-catalyzed cross-coupling reactions. For instance, dialkylarylphosphine ligands that incorporate a Lewis-basic urea group have been successfully synthesized and used in Suzuki-Miyaura, Stille-Migita, Negishi, and Buchwald-Hartwig amination reactions, yielding moderate to high product yields. nih.govdigitellinc.com The urea moiety is thought to play a role as a secondary coordination site, potentially stabilizing catalytic intermediates. nih.gov
Furthermore, N-arylureas have been identified as effective, sterically undemanding pro-ligands for palladium catalysis, outperforming traditional phosphine (B1218219) ligands in certain heteroannulation reactions. nih.gov Studies on the coordination of N-arylureas to palladium suggest that under basic conditions, the deprotonated ureate can bind to the metal center. This binding is often monodentate through the nonsubstituted nitrogen, a relatively uncommon coordination mode for urea-type ligands. nih.govresearchgate.net This mode of interaction highlights the potential for the urea group in this compound to act as a ligand for a metal catalyst.
Palladium(II) complexes featuring pyridine ligands have also been shown to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the substituents on the pyridine ring can influence the catalytic activity of the palladium center. nih.gov Given that this compound possesses both a pyridyl and a urea group, it is conceivable that it could act as a bidentate or bridging ligand, potentially enhancing the stability and activity of a palladium catalyst.
The following table summarizes the performance of related urea-based ligands in various palladium-catalyzed cross-coupling reactions.
| Ligand Type | Cross-Coupling Reaction | Metal Catalyst | Substrate 1 | Substrate 2 | Product Yield | Reference |
| Dialkylarylphosphine Urea | Suzuki-Miyaura | Pd₂(dba)₃ | Phenyl boroxine | Aryl halide | 80-93% | nih.gov |
| N-Arylurea | Heteroannulation | Pd(OAc)₂ | N-tosyl-o-bromoaniline | 1,3-diene | up to 99% | nih.gov |
| N-Phenylurea | Suzuki | Pd(OAc)₂ | Aryl halide | Arylboronic acid | Not specified | mdpi.com |
| Pyridine Derivatives | Suzuki-Miyaura | Pd(II) complexes | 4'-bromoacetophenone | Phenylboronic acid | >90% (GC) | nih.gov |
| Pyridine Derivatives | Heck | Pd(II) complexes | Aryl halide | Alkene | >90% (GC) | nih.gov |
Proton Reduction
The pyridyl group in this compound is a key feature that suggests its potential use in complexes for catalytic proton reduction to generate hydrogen gas. The search for efficient and robust molecular catalysts for the hydrogen evolution reaction (HER) is a significant area of research, driven by the need for clean energy technologies.
Nickel and cobalt complexes containing pyridyl ligands have been extensively studied as electrocatalysts for proton reduction. universiteitleiden.nlresearchgate.netucr.edursc.orgrsc.org The pyridyl moiety can act as a proton relay, facilitating the transfer of protons to the metal's active site. universiteitleiden.nlrsc.org For example, nickel(II) complexes with ligands containing non-coordinating pyridyl groups have demonstrated that the presence of these groups enhances electrocatalytic activity and lowers the overpotential for proton reduction. universiteitleiden.nl The pyridyl group is believed to assist in proton-coupled electron-transfer processes. universiteitleiden.nl
Specifically, nickel complexes with pyridine-functionalized N-heterocyclic carbene ligands have been shown to be active in electrocatalytic hydrogen production. researchgate.netucr.edu The geometry of the nickel center and the electronic properties of the ligand system play a crucial role in the catalytic efficiency. ucr.edu Similarly, a nickel complex with a ligand featuring an internal quinoline moiety, which is structurally related to the pyridine group, acts as an effective catalyst for visible-light-driven proton reduction from water. rsc.org Theoretical calculations support a mechanism where the non-coordinating nitrogen of the quinoline (or pyridine) is protonated and facilitates the generation of hydrogen. rsc.org
Cobalt complexes with redox-active ligands containing pyridine have also shown significant promise for both electro- and photocatalytic proton reduction. rsc.org The synergy between the redox-active metal center and the ligand is crucial for minimizing the overpotential. rsc.org
The data below illustrates the catalytic activity of related pyridyl-containing complexes in proton reduction.
| Complex Type | Reaction | Proton Source | Key Ligand Feature | Outcome | Reference |
| [Ni(L)₂]Br₂ | Electrocatalytic Proton Reduction | Acetic Acid | Pendant pyridyl groups | Higher activity and lower overpotential | universiteitleiden.nl |
| [Ni(L)Br]Br | Electrocatalytic Proton Reduction | Acetic Acid | Pyridine-functionalized NHC | Active for H₂ production | ucr.edu |
| Ni(DQPD) | Photocatalytic Proton Reduction | Water | Internal quinoline moiety | High turnover number (2160) | rsc.org |
| Co(bpy₂PYMe) | Electro- and Photocatalytic Proton Reduction | Weak Acid / Water | Redox-active pyridine-containing ligand | High turnover number (1630) in photocatalysis | rsc.org |
Supramolecular Assemblies and Molecular Recognition Studies
Self-Assembly Strategies and Principles
The self-assembly of 1-Naphthalen-1-yl-3-pyridin-2-ylurea into ordered supramolecular structures is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The urea (B33335) group contains two N-H protons that act as hydrogen-bond donors and a carbonyl oxygen that is a hydrogen-bond acceptor. This allows for the formation of robust, one-dimensional hydrogen-bonded chains, a common motif in urea-based compounds. These chains can be further organized through intermolecular interactions.
The large, electron-rich naphthalene (B1677914) ring is prone to engaging in π-π stacking, which can play a significant role in the organization of the hydrogen-bonded chains into higher-order structures. The interplay between the directional hydrogen bonds of the urea group and the less directional π-π stacking of the naphthalene rings dictates the ultimate supramolecular architecture. In related naphthalene-diimide systems, hydrogen bonding has been shown to be a versatile tool for programming the self-assembly into a variety of soft materials.
Formation of Supramolecular Gels and Liquid Crystals
The strong, directional interactions inherent to this compound suggest its potential as a low molecular weight gelator. Supramolecular gels are formed when a gelator self-assembles into a three-dimensional network that immobilizes the solvent. For this to occur, there must be a balance between solubility and insolubility, allowing for the initial dissolution of the gelator (often with heating) and subsequent formation of fibrous aggregates upon cooling.
The formation of extended one-dimensional assemblies through hydrogen bonding is a key prerequisite for gelation. These primary fibers can then entangle to create the gel network. The naphthalene and pyridine (B92270) moieties would likely decorate the exterior of these fibers, and their interactions would influence the solvent compatibility and the mechanical properties of the resulting gel. While specific studies on the gelation properties of this compound are not prevalent, the structural motifs are highly conducive to this behavior. The formation of liquid crystalline phases is also plausible, particularly if the self-assembled structures exhibit a high degree of long-range orientational order.
Host-Guest Chemistry and Molecular Recognition Phenomena
The structure of this compound incorporates features that make it a promising candidate for a host molecule in host-guest chemistry. The combination of a hydrogen-bonding urea site and aromatic surfaces allows for the recognition of a variety of guest species through complementary interactions.
Binding Affinity and Selectivity Studies (using techniques like NMR, calorimetry)
To quantify the binding of a guest molecule to a host like this compound, techniques such as Nuclear Magnetic Resonance (NMR) titration and Isothermal Titration Calorimetry (ITC) are employed. NMR spectroscopy can monitor the change in the chemical shift of the urea N-H protons upon addition of a guest, allowing for the determination of the association constant (Kₐ). For instance, in related urea-based receptors, the addition of anions causes a downfield shift of the N-H proton signals, indicating hydrogen bond formation.
ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). These techniques are crucial for understanding the strength and selectivity of the host-guest interaction.
Table 1: Illustrative Binding Affinity Data for a Related Urea-Based Receptor with Various Anions
| Anion Guest | Association Constant (Kₐ) in M⁻¹ | Technique |
| Acetate | 5970 | ¹H NMR |
| Benzoate | 5180 | ¹H NMR |
| Chloride | <10 | ¹H NMR |
Note: Data is for a related n-butyl-substituted urea-functionalized cryptand and is intended to be illustrative of the types of measurements performed.
Design of Receptor Molecules for Specific Guest Species
The modular nature of this compound allows for its conceptual use as a blueprint for designing more complex and selective receptors. By modifying the naphthalene or pyridine units, it is possible to tune the electronic properties and steric environment of the binding pocket. For example, adding electron-withdrawing groups to the naphthalene ring could enhance the hydrogen-bond donating ability of the urea protons, potentially leading to stronger anion binding. The pyridine unit could be functionalized to introduce additional binding sites or to alter the solubility of the receptor.
Anion and Cation Recognition by Urea and Pyridine Moieties
The primary site for anion recognition in this compound is the urea group. The two N-H groups can form a bidentate hydrogen-bonding interaction with anions that have a complementary geometry, such as carboxylates. The pre-organization of these N-H donors can significantly influence the binding affinity and selectivity. Oligo-ureas have demonstrated the ability to form complex architectures for anion binding.
The pyridine nitrogen, being a Lewis basic site, offers a potential binding site for cations, particularly metal ions. Coordination of a metal ion to the pyridine could also modulate the anion binding properties of the urea group, leading to a more complex recognition behavior. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially interacting with protic guest molecules.
Development of Molecular Switches and Logic Gates
Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, pH change, or the binding of an ion. The distinct electronic and photophysical properties of the naphthalene and pyridine moieties make this compound a candidate for the development of such systems. For example, the fluorescence of the naphthalene group could be quenched or enhanced upon the binding of a guest to the urea or pyridine sites.
This switching behavior can be harnessed to create molecular logic gates. In this paradigm, chemical inputs (e.g., the presence or absence of an anion and a cation) lead to a measurable output (e.g., a change in fluorescence intensity). For instance, a system could be designed where the fluorescence is "ON" (output = 1) only in the presence of both a specific anion AND a specific cation, creating an "AND" logic gate. Naphthalene-based systems have been used to construct a variety of logic gates, demonstrating the feasibility of this approach. The interaction with different ions could lead to the development of more complex logic functions such as XOR or INHIBIT gates.
Exploration of Advanced Materials and Analytical Applications
The unique structural amalgamation of a naphthalene (B1677914) ring, a pyridine (B92270) ring, and a urea (B33335) linker in 1-Naphthalen-1-yl-3-pyridin-2-ylurea bestows upon it a range of physicochemical properties that are of significant interest in materials science and analytical chemistry. The constituent parts of the molecule—the electron-rich, planar naphthalene group, the coordinating and hydrogen-bonding capable pyridyl-urea moiety—suggest its potential utility in diverse, high-performance applications. This section explores the prospective and established roles of this compound and its close structural analogs in organic electronics, sensor technology, corrosion inhibition, and as analytical reagents.
Structure Activity Relationship Sar Studies: Mechanistic and Molecular Level
Correlating Structural Features with Molecular Interaction Profiles (e.g., Binding Sites, Non-Covalent Interactions)
The molecular architecture of 1-Naphthalen-1-yl-3-pyridin-2-ylurea allows for a diverse range of non-covalent interactions, which are critical for its binding to protein targets. The diaryl urea (B33335) core is a significant contributor to the binding specificity and strength. guidechem.com The urea moiety itself is a potent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen), enabling it to form strong, directional interactions within a protein's binding pocket.
The aromatic systems—naphthalene (B1677914) and pyridine (B92270)—are key to forming non-covalent π-interactions. These can include:
π-π Stacking: The planar naphthalene and pyridine rings can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a target protein.
CH-π Interactions: These are the most frequent non-bonded π-interactions for diaryl ureas, where the hydrogen atoms of the aromatic rings or protein side chains interact with the electron cloud of an aromatic ring. guidechem.com
Hydrogen Bonding: Beyond the urea group, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. In some related thiourea (B124793) structures, intramolecular hydrogen bonds between the urea N-H and the carbonyl oxygen are observed, which helps to stabilize the molecular conformation.
Table 1: Potential Non-Covalent Interactions of this compound
| Structural Moiety | Potential Interaction Type | Interacting Partner (in a Protein) |
| Urea (-NH-CO-NH-) | Hydrogen Bond Donor | Carbonyl oxygen, Aspartate, Glutamate |
| Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Serine | |
| Naphthalene Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| CH-π Interactions | Aliphatic/Aromatic C-H groups | |
| Van der Waals Forces | Hydrophobic pockets | |
| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Hydrogen Bond Acceptor | Serine, Threonine, Cysteine |
Investigating Specific In Vitro Molecular or Biochemical Mechanisms (e.g., Enzyme inhibition in vitro, binding to biomacromolecules in vitro without clinical implication)
While specific in vitro studies on this compound are not extensively documented in publicly available literature, the mechanisms of analogous diaryl urea compounds have been investigated against various protein targets. These studies provide a framework for understanding the potential biochemical activities of this compound.
One common mechanism for diaryl ureas is enzyme inhibition. For example, some diaryl ureas are known to be potent inhibitors of kinases or other enzymes. The binding of the inhibitor to the enzyme's active site, driven by the non-covalent interactions described previously, blocks the substrate from binding and prevents the catalytic reaction. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which can be determined through in vitro enzyme assays.
Another key in vitro mechanism is the binding to biomacromolecules like serum albumins. Human serum albumin (HSA) is a common target for such studies as it can affect the distribution and availability of compounds in the body. Techniques such as fluorescence quenching, circular dichroism (CD), and Fourier-transform infrared (FT-IR) spectroscopy can be employed to study these interactions. For instance, fluorescence quenching experiments can reveal the binding affinity and mechanism (static or dynamic), while CD and FT-IR spectroscopy can show if the compound induces conformational changes in the protein upon binding. A study on a 1,4-naphthoquinone (B94277) derivative, for example, used these methods to demonstrate its binding to a specific site on HSA, driven by hydrophobic interactions.
Table 2: Hypothetical In Vitro Assay Data for a Diaryl Urea Compound
| Assay Type | Target | Parameter | Value |
| Enzyme Inhibition Assay | Kinase X | IC50 | 0.5 µM |
| Fluorescence Quenching | Human Serum Albumin | Binding Constant (Ka) | 2.5 x 10^5 M^-1 |
| Isothermal Titration Calorimetry | Target Protein Y | Dissociation Constant (Kd) | 200 nM |
Note: The data in this table is illustrative and based on values reported for other diaryl urea compounds, not specific experimental results for this compound.
Computational SAR Approaches and Molecular Docking (focused on molecular interactions, not therapeutic outcomes)
Computational methods are invaluable for dissecting the SAR of compounds like this compound at the molecular level. Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand within a protein's binding site.
A typical molecular docking study would involve:
Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and its energy minimized. A crystal structure of the target protein would be obtained from a database like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm would then systematically sample different conformations of the ligand within the defined binding site of the protein, scoring each pose based on a force field that estimates the binding affinity.
Analysis of Binding Poses: The resulting poses are analyzed to identify the most favorable binding mode. This analysis focuses on the specific interactions formed, such as hydrogen bonds, π-π stacking, and hydrophobic contacts. For example, a docking simulation might reveal that the urea moiety's N-H groups form hydrogen bonds with the backbone carbonyls of the protein, while the naphthalene ring sits (B43327) in a hydrophobic pocket flanked by aromatic residues, allowing for π-stacking.
Computational studies on related N-pyridyl ureas have utilized Density Functional Theory (DFT) calculations and Non-Covalent Interaction (NCI) analysis to confirm and visualize the supramolecular contacts observed in crystal structures. These methods can provide a detailed picture of the electron density distribution and the nature of the interactions, distinguishing between strong hydrogen bonds and weaker van der Waals forces. Such computational investigations have been used to validate the binding mechanisms of P2Y1 receptor antagonists, showing how ligands interact with the receptor on a molecular level.
Future Directions and Emerging Research Avenues
Design of Multi-Component Supramolecular Systems
The inherent hydrogen-bonding capabilities of the urea (B33335) moiety, combined with the aromatic stacking potential of the naphthalene (B1677914) ring and the coordinating nature of the pyridine (B92270) nitrogen, make 1-Naphthalen-1-yl-3-pyridin-2-ylurea an exceptional candidate for the construction of complex supramolecular systems. Future research is poised to explore the self-assembly of this molecule into higher-order structures.
The predictable self-association of ureas into one-dimensional chains is a well-established principle in crystal engineering. dtu.dk For N,N'-disubstituted ureas, the formation of linear supramolecular polymers is driven by strong, bifurcated hydrogen bonds between the urea moieties. researchgate.net In the case of this compound, the presence of the pyridine ring introduces an additional layer of complexity and functionality. A theoretical study on N,N′-bis(pyridyl) urea compounds highlighted the profound impact of the pyridine nitrogen's position on gelation ability. rsc.org While the 4-pyridyl derivative was found to be a good gelator, the 2-pyridyl derivative's ability to form intramolecular hydrogen bonds was predicted to weaken its gelation properties. rsc.org This suggests that the specific geometry of this compound could be finely tuned to control its self-assembly behavior.
A study on a closely related naphthalene-linked pyridyl urea (with a 3-aminopyridine (B143674) group) demonstrated the formation of supramolecular gels that could respond to external stimuli, such as the presence of specific anions. researchgate.net This opens up avenues for designing "smart" materials based on this compound that can change their properties in response to their environment. The gel state of this related compound was also found to be a poor semiconductor, with its conductivity significantly enhanced by the presence of iodide ions, hinting at potential electronic applications. researchgate.net
Future work will likely focus on co-crystallization and the formation of multi-component gels, where this compound acts as a "tecton" or building block in conjunction with other molecules. dtu.dk The pyridine moiety can coordinate with metal ions, leading to the formation of metallo-supramolecular structures with potentially catalytic or magnetic properties. The interplay of hydrogen bonding, π-π stacking, and metal coordination will allow for the rational design of intricate architectures with tailored functions.
Integration with Nanotechnology and Advanced Fabrication Techniques
The self-assembly properties of this compound also make it a prime candidate for integration with nanotechnology and advanced fabrication techniques. The creation of nanostructured materials with controlled morphology and properties is a key goal in this field.
One emerging area is the use of functionalized ureas in the development of nanofertilizers. For instance, urea-functionalized amorphous calcium phosphate (B84403) nanoparticles have been shown to be efficient nitrogen-releasing nanofertilizers. google.com While not directly involving the title compound, this demonstrates the potential of urea-containing molecules in agricultural nanotechnology. google.comnih.govmdpi.comresearchgate.net
More relevant to this compound is the potential for its use in the fabrication of organic electronic devices. The development of fabrication processes for organic thin-film transistors (OTFTs) using printing and solution-processing techniques is a rapidly advancing field. nih.gov The ability of molecules like this compound to self-assemble into ordered structures is crucial for achieving good charge transport in such devices. Future research could explore the deposition of this compound onto various substrates to form thin films and investigate their electronic properties.
Furthermore, the functionalization of nanomaterials like carbon nanotubes with urea derivatives has been explored to enhance their dispersion in polymer matrices and to introduce specific functionalities. The hydrogen-bonding capabilities of the urea group can be exploited to create well-defined interfaces between the nanotubes and the surrounding material. While specific studies on this compound in this context are yet to be performed, the principles are well-established.
Predictive Modeling and Machine Learning for Compound Discovery
The vast chemical space of possible functional molecules necessitates the use of computational tools for efficient discovery and design. Predictive modeling and machine learning are becoming indispensable in this regard. dtu.dk
Machine learning models are increasingly used to predict a wide range of molecular properties, from physicochemical characteristics to biological activity. nih.govresearchgate.netmdpi.com For instance, machine learning has been successfully applied to predict the inhibitory activity of urea-containing compounds against enzymes like urease. nih.govmdpi.com These models can identify key molecular features that correlate with a desired activity, thereby guiding the synthesis of new and more potent compounds. nih.gov
For a molecule like this compound, machine learning could be employed to:
Predict physicochemical properties: Solubility, melting point, and electronic properties could be estimated before synthesis, saving time and resources.
Screen for biological activity: Models trained on existing datasets of bioactive molecules could predict the likelihood of this compound or its analogs having a specific therapeutic effect.
Discover new derivatives: Generative models could design novel compounds based on the this compound scaffold with optimized properties.
Quantitative Structure-Property Relationship (QSPR) models, a form of machine learning, can establish correlations between the molecular structure and properties like photophysical characteristics. researchgate.net By training a model on a dataset of compounds with known properties, the properties of new, untested compounds can be predicted. researchgate.net
The development of comprehensive desktop applications for molecular property prediction is making these advanced computational techniques more accessible to researchers. googleapis.com These tools integrate data analysis, preprocessing, and machine learning modeling into a unified workflow, accelerating the discovery of new chemical compounds with desired properties.
Exploration of Photo-Physical Properties and Optoelectronic Applications
The combination of the naphthalene and pyridine moieties in this compound suggests that it may possess interesting photo-physical properties, making it a candidate for optoelectronic applications. Naphthalene derivatives are known for their fluorescence, and the electronic properties can be tuned by substitution.
The study of a related naphthalene-linked pyridyl urea that exhibited semiconducting behavior in its gel state provides a strong impetus for investigating the optoelectronic properties of this compound. researchgate.net The conductivity of the gel was found to be dependent on the presence of iodide ions, suggesting potential for sensor applications. researchgate.net
Computational studies on related naphthalene derivatives have been used to understand their electronic structure and predict their absorption and emission spectra. nih.govmdpi.com Density Functional Theory (DFT) calculations can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for determining a material's potential in organic electronics. For instance, a computational study of N,N'-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine) investigated its HOMO-LUMO gap and charge distribution. mdpi.comrsc.org
Future research should focus on the experimental characterization of the photo-physical properties of this compound, including its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. These experimental data, in conjunction with theoretical calculations, will be essential for evaluating its suitability for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other optoelectronic devices. epo.orgnih.gov The tunability of the electronic properties through chemical modification of the naphthalene or pyridine rings is a particularly promising avenue for exploration.
Interdisciplinary Research with Materials Science and Theoretical Chemistry
The full potential of this compound can only be realized through a synergistic approach that combines synthetic chemistry, materials science, and theoretical chemistry. The urea group is known to have a significant impact on the properties of materials due to its ability to form strong hydrogen bonds. rsc.org
Theoretical chemistry, particularly through methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will be crucial for understanding the behavior of this molecule at a fundamental level. rsc.org DFT calculations can elucidate the preferred conformations of the molecule and the nature of the intermolecular interactions that drive self-assembly. rsc.org MD simulations can model the dynamic behavior of these assemblies in different environments, such as in solution or in the solid state. For example, a theoretical study on N,N′-dipyridyl urea compounds used DFT and MD to investigate how the position of the pyridine nitrogen affects molecular conformation and gelation ability. rsc.org
This fundamental understanding can then guide the design of new materials with specific properties. For example, by understanding the factors that control the packing of this compound in the solid state, it may be possible to design crystalline materials with desired electronic or optical properties. The interplay between hydrogen bonding and π-π stacking interactions, as influenced by the naphthalene and pyridine moieties, will be a key area of investigation.
The collaboration between synthetic chemists, who can create new derivatives of this compound, and materials scientists, who can fabricate and characterize devices based on these compounds, will be essential for translating fundamental knowledge into practical applications.
Q & A
Q. What are the optimal synthetic routes for 1-Naphthalen-1-yl-3-pyridin-2-ylurea?
The synthesis typically involves coupling naphthalen-1-amine with pyridin-2-yl isocyanate under controlled conditions. A general approach includes:
- Step 1 : Activation of the amine group using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF) to enhance nucleophilicity .
- Step 2 : Reaction with pyridin-2-yl isocyanate at room temperature or mild heating (40–60°C) to form the urea linkage.
- Step 3 : Purification via column chromatography or recrystallization. Yield optimization requires precise control of stoichiometry, solvent choice, and reaction time. For structurally analogous ureas, multi-step alkylation and urea formation have been reported .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization : Slow evaporation of a saturated solution in a solvent like ethanol or acetonitrile.
- Data Collection : Using a diffractometer at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement : Employ SHELX programs (e.g., SHELXL) for structure solution and refinement. Parameters include R-factor optimization (target < 0.05) and validation of bond lengths/angles against known standards .
Q. What methodologies are used for preliminary toxicity screening of this compound?
Toxicity studies follow protocols for naphthalene derivatives:
- In vitro assays : Cytotoxicity testing on human cell lines (e.g., HepG2) using MTT assays.
- In vivo models : Oral or inhalation exposure in rodents, monitoring systemic effects (hepatic, renal, respiratory) as per inclusion criteria in toxicological profiles .
- Dose-response analysis : LC₅₀/EC₅₀ determination with statistical validation (e.g., probit analysis) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the binding affinity of this compound to biological targets?
Computational and experimental approaches are combined:
- Docking studies : Use software like AutoDock to model interactions with receptors (e.g., kinases). The naphthalene moiety often contributes to hydrophobic binding, while the pyridinyl group may engage in hydrogen bonding .
- Structure-activity relationship (SAR) : Compare analogs (e.g., thiourea or pyrrolidine derivatives) to assess how electron-withdrawing/donating groups modulate affinity. For example, replacing urea with thiourea alters hydrogen-bonding capacity .
Q. What strategies resolve discrepancies in crystallographic data refinement for this compound?
Key steps include:
Q. How does this compound compare structurally and functionally to its analogs in medicinal chemistry?
A comparative analysis framework includes:
- Structural comparison : Use SC-XRD or DFT calculations to evaluate planarity and torsion angles. For example, 1-Naphthalen-1-yl-3-propylurea lacks the aromatic pyridinyl group, reducing π-π stacking potential .
- Functional assays : Test solubility (logP measurements), metabolic stability (microsomal assays), and target selectivity (kinase profiling panels). Urea derivatives generally exhibit better solubility than thioureas due to hydrogen-bonding differences .
Data Contradiction and Validation
Q. How can researchers address conflicting data in biological activity studies of this compound?
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, HMDB) and apply statistical weighting to resolve outliers .
- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity if initial data came from fluorescence assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
